molecular formula C22H22N2O3S B3522313 4-{[(4-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide

4-{[(4-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide

Cat. No.: B3522313
M. Wt: 394.5 g/mol
InChI Key: XYGLFJJLFBCYQB-UHFFFAOYSA-N
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Description

The compound “4-{[(4-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide” is an organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a sulfonyl group (SO2), and a methyl group (CH3) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a sulfonyl group, and a methyl group attached to the benzene ring . The exact spatial arrangement of these groups would depend on the specific synthesis pathway used.


Chemical Reactions Analysis

As an organic compound containing a sulfonyl group and an amide group, this compound could participate in a variety of chemical reactions. The sulfonyl group could potentially be reduced or hydrolyzed, and the amide group could participate in reactions such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the presence of the sulfonyl and amide groups could potentially allow for hydrogen bonding, which could influence properties such as solubility and melting point .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the specific biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and the other reagents present .

Safety and Hazards

Without specific information, it’s difficult to determine the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied further for potential uses in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-17-7-13-21(14-8-17)28(26,27)24-20-11-9-19(10-12-20)22(25)23-16-15-18-5-3-2-4-6-18/h2-14,24H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGLFJJLFBCYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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